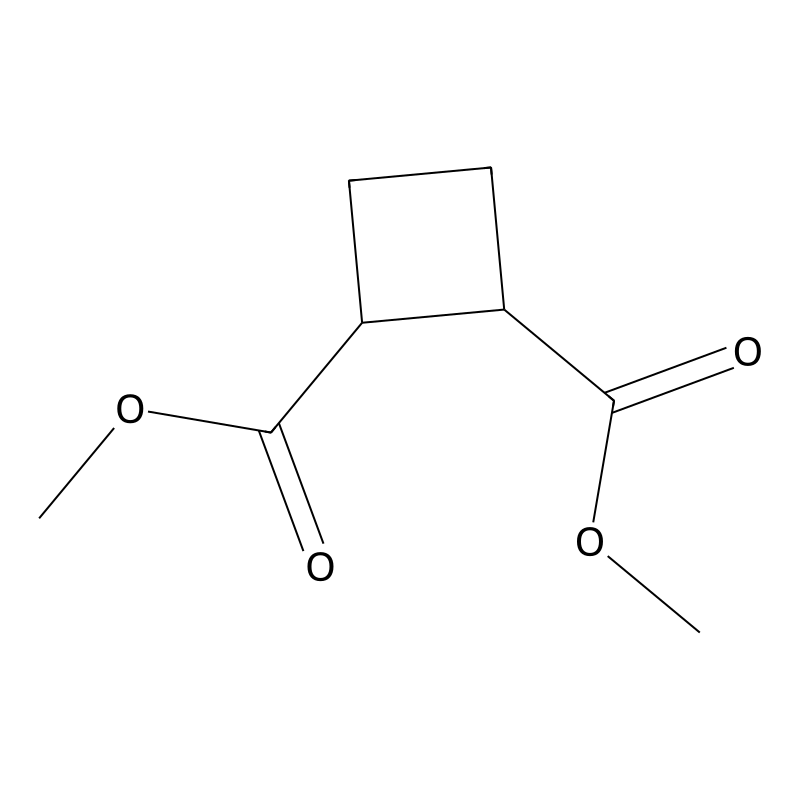

Dimethyl cyclobutane-1,2-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethyl cyclobutane-1,2-dicarboxylate is a cyclic diester with the molecular formula and a molecular mass of 172.18 g/mol. It is characterized by two ester functional groups attached to a cyclobutane ring, making it an important compound in organic chemistry research. The compound is often utilized as a reagent and model compound for studying various

There is no current research available on the mechanism of action of DMCBD.

- Information on the safety hazards associated with DMCBD is limited.

- As with most organic compounds, it's advisable to handle DMCBD with proper personal protective equipment (PPE) like gloves and safety glasses.

- Thermal Cracking: This reaction involves breaking the cyclobutane ring, yielding smaller molecules. The specific pathways and products can vary based on reaction conditions.

- Isomerization: The compound can undergo isomerization, which alters the arrangement of atoms within the molecule without changing its molecular formula.

- Dianion Reactions: The dianion form of dimethyl cyclobutane-1,2-dicarboxylate has been studied for its potential as a synthetic intermediate. For example, it can react with benzaldehyde to form complex structures such as 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione .

Dimethyl cyclobutane-1,2-dicarboxylate can be synthesized through various methods:

- Esterification Reaction: A common synthesis method involves reacting 1,2-cyclobutanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:This method efficiently produces dimethyl cyclobutane-1,2-dicarboxylate along with water as a byproduct.

- Dianion Formation: The dianion of dimethyl cyclobutane-1,2-dicarboxylate can be generated in a solvent like tetrahydrofuran (THF) using lithium reagents. This dianion can then participate in further reactions to create more complex molecules .

Dimethyl cyclobutane-1,2-dicarboxylate is primarily used in organic synthesis and research. Its applications include:

- Synthetic Intermediates: It serves as a precursor for various organic compounds, particularly in creating complex cyclic structures.

- Model Compound: Due to its unique cyclic structure, it is often used as a model compound for studying reaction mechanisms and kinetics in organic chemistry .

Dimethyl cyclobutane-1,2-dicarboxylate has several similar compounds that share structural features but may differ in their functional groups or reactivity profiles. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Cis-Dimethyl cyclobutane-1,2-dicarboxylate | Isomeric form with distinct stereochemistry | |

| Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | Contains four carboxylate groups instead of two | |

| Cis-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | Contains one less carbon atom and includes a carboxylic acid group | |

| Trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | Similar to the cis form but differs in stereochemistry | |

| Cis-Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | Contains a hydroxymethyl group affecting reactivity |

These compounds highlight the structural diversity within the cyclobutane derivative family and underscore the unique properties of dimethyl cyclobutane-1,2-dicarboxylate that make it valuable for research and synthesis applications .